molecular formula C19H21F3N6OS B2684448 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 941947-97-3

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2684448
CAS No.: 941947-97-3
M. Wt: 438.47
InChI Key: HKBKGSUYXXSQPR-UHFFFAOYSA-N
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Description

N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative with a unique substitution pattern. The core structure includes:

  • Position 1: An ethyl group linked to a 4-(trifluoromethyl)benzamide moiety.
  • Position 4: A propylamino group.
  • Position 6: A methylthio (-SMe) substituent. The trifluoromethylbenzamide group enhances lipophilicity and metabolic stability, while the methylthio and propylamino groups may influence kinase binding affinity or solubility. Limited experimental data (e.g., melting point, mass) are available in the provided evidence, necessitating structural comparisons with analogs for functional insights.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-3-8-23-15-14-11-25-28(16(14)27-18(26-15)30-2)10-9-24-17(29)12-4-6-13(7-5-12)19(20,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,24,29)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKGSUYXXSQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves a multistep procedure. Initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine core, which is achieved via cyclization reactions. This is followed by the introduction of the methylthio and propylamino substituents through nucleophilic substitution reactions. Subsequent steps involve the attachment of the ethyl linker and the trifluoromethyl benzamide group.

Industrial Production Methods

On an industrial scale, the production often employs automated flow reactors to ensure precision and scalability. Reactions are conducted under controlled temperatures and pressures to maximize yield and purity. Solvent recycling and green chemistry principles are integrated to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: Reacts with oxidizing agents, leading to the formation of sulfone derivatives.

  • Reduction: Can be reduced using hydrides or other reducing agents to produce amine derivatives.

  • Substitution: Undergoes nucleophilic and electrophilic substitution, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: Utilize agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.

  • Substitution: Halogenated reagents under basic or acidic conditions, depending on the desired product.

Major Products

  • Oxidation: Sulfone derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Varied functionalized derivatives depending on the nucleophilic or electrophilic agents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide exhibit significant anticancer properties. The following table summarizes the anticancer activity and targets:

Compound Target IC50 (µM) Cell Line
5iEpidermal Growth Factor Receptor (EGFR)0.3MCF-7 (breast cancer)
5iVascular Endothelial Growth Factor Receptor (VEGFR2)7.60MCF-7
7fDihydrofolate Reductase (DHFR)Not SpecifiedMethotrexate-resistant

These results highlight the compound's potential as a therapeutic agent in various cancers, including breast and colon cancers.

Case Study 1: UNC1062

A notable study on a related compound, UNC1062, demonstrated its effectiveness as a Mer kinase inhibitor, which is implicated in various cancers. The study illustrated its ability to induce apoptosis in cancer cells through caspase activation, showcasing the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications significantly impact their biological activity. For instance:

  • The addition of a fluorophenoxy group enhances binding affinity to targets.
  • Methylthio and propylamino substituents improve solubility and bioavailability .

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: Binds to specific receptors or enzymes, altering their activity.

  • Pathways Involved: Interacts with cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The pyrazolo[3,4-d]pyrimidine scaffold is conserved across analogs, but substituent variations critically alter physicochemical and biological properties:

Compound Position 1 Substituent Position 4 Substituent Position 6 Substituent Benzamide/Other Group Key Properties
Target Compound Ethyl-linked 4-(CF₃)benzamide Propylamino Methylthio 4-(Trifluoromethyl)benzamide High lipophilicity (CF₃ group)
Example 53 () Ethyl-linked chromenone-fluorophenyl Amino Not specified 2-Fluoro-N-isopropylbenzamide Mass: 589.1; MP: 175–178°C
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol () 2-Phenylpropyl 3-Aminophenol Ethylthio None (phenol directly attached) Synthesized via reflux in EtOH (28% yield)

Substituent-Specific Analysis

  • Position 6: Methylthio (Target) vs. Methylthio vs. Unspecified (): Example 53 lacks explicit Position 6 substituent data, highlighting variability in kinase inhibitor design .
  • Position 4: Propylamino (Target) vs. 3-Aminophenol (): The propylamino group may reduce polarity compared to aminophenol, affecting solubility. The phenolic -OH in ’s compound could enable hydrogen bonding with target proteins .
  • Position 1/Benzamide Group :

    • 4-(Trifluoromethyl)benzamide (Target) vs. 2-Fluoro-N-isopropylbenzamide () : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, whereas the isopropyl group in Example 53 may sterically hinder binding .

Key Research Findings and Implications

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors. The trifluoromethyl group in the target compound may enhance selectivity for ATP-binding pockets .
  • Metabolic Stability: The methylthio and trifluoromethyl groups likely reduce oxidative metabolism compared to ethylthio or phenolic analogs .
  • Thermal Stability : Example 53’s melting point (175–178°C) suggests moderate crystallinity, which could inform formulation strategies for the target compound .

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H21F3N6OS
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 941941-48-6

The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in inhibiting various kinases involved in cancer progression.

Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold often function as kinase inhibitors. Specifically, they can inhibit Mer kinase and other related pathways implicated in oncogenesis. For instance, studies have shown that pyrazolopyrimidine sulfonamides can inhibit Mer kinase activity, which is associated with several cancers including leukemia and non-small cell lung cancer .

Anticancer Activity

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against human cancer cells, indicating significant cytotoxicity .
    • A notable study demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation through cell cycle arrest mechanisms.
  • Case Studies :
    • In one study involving a series of pyrazolopyrimidine derivatives, it was found that certain modifications led to enhanced activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The most potent derivatives exhibited IC50 values ranging from 0.63 to 1.32 μM .

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been reported to possess:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers in vitro.

Data Summary Table

Biological ActivityCell Line/TargetIC50 (µM)Reference
AnticancerMCF-70.63 - 1.32
AnticancerHCT1160.63 - 1.32
Mer Kinase InhibitionVarious1.1
Apoptosis InductionA549N/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step reactions starting from commercially available pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Step 1 : Introduction of the methylthio group at position 6 via nucleophilic substitution using methanethiol or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Propylamine coupling at position 4 via Buchwald-Hartwig amination or nucleophilic displacement, requiring palladium catalysts or elevated temperatures .
  • Step 3 : Ethyl linker attachment at position 1 using alkylation reagents (e.g., ethyl bromide) in polar aprotic solvents .
  • Step 4 : Final acylation with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (e.g., dichloromethane with a base like triethylamine) .
    • Key Intermediates : 6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine and its ethylated derivative are critical intermediates .

Q. Which characterization techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio at δ ~2.5 ppm, trifluoromethyl at δ ~120-130 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
    • Advanced Confirmation : X-ray crystallography resolves 3D conformation, particularly for verifying stereoelectronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Variables to Test :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency for methylthio/propylamino groups .
  • Catalyst Screening : Pd(OAc)₂/XPhos systems for amination steps can reduce side products .
  • Temperature Control : Stepwise heating (e.g., 80°C for amination vs. RT for acylation) minimizes decomposition .
    • Monitoring Tools : Use TLC or inline HPLC to track reaction progress and adjust parameters in real time .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

  • Root Causes : Variability may arise from differences in assay conditions (e.g., cell permeability, solubility in DMSO vs. aqueous buffers) .
  • Mitigation Approaches :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
  • Solubility Optimization : Use co-solvents (e.g., cyclodextrins) or prodrug formulations to enhance bioavailability .

Q. How can SAR studies identify critical functional groups influencing target engagement?

  • Design :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methylsulfonyl) .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinase inhibition assays) .
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) highlight interactions between the pyrazolo-pyrimidine core and ATP-binding pockets .

Q. What analytical approaches identify and mitigate synthesis impurities?

  • Impurity Profiling : LC-MS/MS detects byproducts (e.g., incomplete acylation or oxidation of methylthio groups) .
  • Purification Strategies : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the target compound .

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